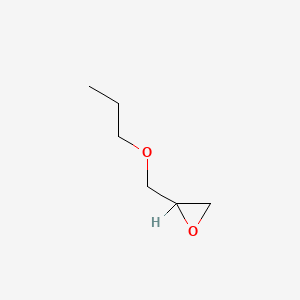

Propyl glycidyl ether

Description

The exact mass of the compound Propyl glycidyl ether is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Propyl glycidyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propyl glycidyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

3126-95-2 |

|---|---|

Molecular Formula |

C6H12O2 |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

2-(propoxymethyl)oxirane |

InChI |

InChI=1S/C6H12O2/c1-2-3-7-4-6-5-8-6/h6H,2-5H2,1H3 |

InChI Key |

CWNOEVURTVLUNV-UHFFFAOYSA-N |

SMILES |

CCCOCC1CO1 |

Canonical SMILES |

CCCOCC1CO1 |

Other CAS No. |

3126-95-2 |

Origin of Product |

United States |

Foundational & Exploratory

Precision Synthesis of Propyl Glycidyl Ether: A Mechanistic & Practical Guide

Executive Summary

Propyl Glycidyl Ether (PGE), a critical reactive diluent for epoxy resin systems, is synthesized via the etherification of n-propanol with epichlorohydrin (ECH). While Phase Transfer Catalysis (PTC) offers a "one-pot" industrial route, it often suffers from oligomerization and hydrolytic side reactions that compromise purity in research settings.

This guide details the Two-Step Lewis Acid Catalyzed Protocol . By isolating the chlorohydrin intermediate using Boron Trifluoride Etherate (

Reaction Mechanics & Thermodynamics

The synthesis proceeds through two distinct mechanistic stages: Regioselective Ring Opening and Intramolecular Williamson Ether Synthesis .

The Chemical Pathway

-

Step 1: Acid-Catalyzed Addition (Coupling). The Lewis acid coordinates with the epoxide oxygen of ECH, increasing the electrophilicity of the ring carbons. n-Propanol attacks the terminal carbon (C3) or the substituted carbon (C2). Under

catalysis, the attack is predominantly at the less sterically hindered terminal carbon, resulting in the chlorohydrin intermediate (1-chloro-3-propoxy-2-propanol). -

Step 2: Dehydrochlorination (Ring Closure). Treatment with a strong base (NaOH) deprotonates the secondary alcohol of the chlorohydrin. The resulting alkoxide undergoes an intramolecular

attack on the adjacent carbon bearing the chlorine atom, displacing the chloride ion and reforming the epoxide ring to yield PGE.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical intermediate state.

Figure 1: Two-step reaction pathway showing the isolation of the chlorohydrin intermediate prior to epoxide reformation.

Critical Reagents & Safety Profile

WARNING: Epichlorohydrin is a volatile, flammable liquid and a probable human carcinogen.[1] All operations must be performed in a functioning fume hood.

Reagent Table

| Reagent | Role | Purity Grade | Hazard Class |

| n-Propanol | Substrate | Anhydrous (>99%) | Flammable |

| Epichlorohydrin (ECH) | Electrophile | >99% | Toxic, Carcinogen, Flammable |

| Catalyst | Synthesis Grade | Corrosive, Moisture Sensitive | |

| Sodium Hydroxide | Base | 50% aq. solution | Corrosive |

| Toluene/Ether | Solvent (Extraction) | ACS Grade | Flammable |

Safety Protocols (Self-Validating)

-

Containment: Double-glove (Nitrile + Laminate) when handling ECH.

-

Quench Validation: Keep a beaker of dilute sulfuric acid nearby to neutralize spills of the caustic base, and a saturated sodium bicarbonate solution for acid spills.

-

Exotherm Control: The addition of ECH to the alcohol/catalyst mixture is highly exothermic. Ensure the reaction vessel is equipped with an internal thermometer and an ice bath is available before starting addition.

Detailed Synthesis Protocol

Step 1: Formation of Chlorohydrin Ether

Objective: Controlled ring opening of ECH.

-

Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser (vented to a nitrogen line), and an internal thermometer.

-

Charge: Add n-Propanol (60.1 g, 1.0 mol) and

(1.5 g, ~1 mol% relative to ECH) to the flask. Stir under nitrogen. -

Activation: Heat the mixture to 50°C .

-

Addition: Charge the addition funnel with Epichlorohydrin (92.5 g, 1.0 mol) . Add dropwise over 60–90 minutes.

-

Critical Control Point: Maintain internal temperature between 50–60°C . If the temperature spikes >65°C, stop addition and cool immediately to prevent polymerization.

-

-

Completion: After addition, stir at 60°C for 2 hours .

-

Validation: Take a crude aliquot for TLC or GC. Disappearance of the ECH peak indicates completion.

-

Step 2: Dehydrochlorination (Ring Closure)

Objective: Reformation of the epoxide ring.

-

Cooling: Cool the chlorohydrin mixture to 20–25°C .

-

Base Addition: Add Sodium Hydroxide (50% aq. solution, 88 g, 1.1 mol) dropwise.

-

Note: A slight molar excess (1.1 eq) ensures complete cyclization.

-

-

Reaction: Stir vigorously at 30–40°C for 3 hours .

-

Observation: A precipitate (NaCl) will form, and the solution may become biphasic.

-

-

Quench: Add 100 mL of distilled water to dissolve the salt precipitate.

Workup and Purification

Objective: Isolation of pure PGE (Target BP: ~151°C @ 760 mmHg).

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with 50 mL of toluene or diethyl ether. Combine organic phases.

-

Washing: Wash combined organics with saturated brine (

) to remove residual water and base. Dry over anhydrous -

Filtration: Filter off the drying agent.

-

Distillation: Perform fractional vacuum distillation.

-

Target Fraction: Collect the fraction boiling at ~60–65°C at 15 mmHg (or ~150–152°C at atmospheric pressure).

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification of PGE.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Polymerization of ECH | Reduce addition rate in Step 1; ensure Temp < 65°C. |

| High Chlorine Content | Incomplete Cyclization | Increase reaction time in Step 2; ensure vigorous stirring (mass transfer limitation). |

| Hydrolysis (Diol formation) | Water in reagents | Use anhydrous propanol; ensure NaOH solution is not too dilute; keep system under |

| Coloration (Yellowing) | Oxidation/Overheating | Perform distillation under higher vacuum to lower thermal stress. |

References

-

National Institutes of Health (NIH) - PubChem. (2023). Isopropyl Glycidyl Ether Compound Summary (Analogous Chemistry). Retrieved from [Link]

-

Organic Syntheses. (n.d.). General Procedures for Vacuum Distillation and Ether Purification. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.).[1] Hazardous Substance Fact Sheet: Epichlorohydrin. Retrieved from [Link]

- Google Patents. (1995). US5420312A - Glycidyl ether from alcohol and epichlorohydrin (Lewis Acid Method).

Sources

Propyl glycidyl ether CAS number and safety data sheet

Technical Guide: Propyl Glycidyl Ether (CAS 3126-95-2) A Comprehensive Reference for Research & Development

Executive Summary

Propyl Glycidyl Ether (PGE), specifically the n-propyl isomer (CAS 3126-95-2), is a monofunctional aliphatic glycidyl ether characterized by its low viscosity and high reactivity. In drug development and polymer chemistry, it serves two critical functions: as a reactive diluent in epoxy resin matrices to reduce viscosity without compromising cross-linking density, and as a C3-synthon in organic synthesis to introduce propyl-alkoxy functionalities via nucleophilic ring-opening.

This guide provides a rigorous technical analysis of PGE, focusing on its physicochemical profile, safety protocols (SDS), and experimental utility in creating

Chemical Identity & Physicochemical Profile

Critical Distinction: Researchers must distinguish between n-Propyl Glycidyl Ether (CAS 3126-95-2) and Pentaerythritol Tetraglycidyl Ether (CAS 3126-63-4). The latter is a tetra-functional cross-linker. Confusing these leads to catastrophic gelation in synthesis or incorrect stoichiometry in drug design.

| Property | Data | Note |

| Chemical Name | n-Propyl Glycidyl Ether | Systematic: 2-(propoxymethyl)oxirane |

| CAS Number | 3126-95-2 | Specific to the n-propyl isomer |

| Molecular Formula | C | |

| Molecular Weight | 116.16 g/mol | |

| Boiling Point | ~151 °C (760 mmHg) | Volatile at high vacuum |

| Density | 0.958 g/mL at 25 °C | Less dense than water |

| Solubility | Soluble in organic solvents | Hydrolyzes slowly in water |

| Appearance | Clear, colorless liquid |

Safety Data Sheet (SDS) & Toxicology

As an alkylating agent, PGE poses specific genotoxic and sensitization risks. The epoxide ring is highly strained, making it susceptible to nucleophilic attack by biological macromolecules (DNA/Proteins).

GHS Classification & Hazard Statements

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction (Sensitizer).[1]

-

H319: Causes serious eye irritation.

-

H341: Suspected of causing genetic defects (Muta. 2).

-

H411: Toxic to aquatic life with long-lasting effects.[2]

Handling & Storage Protocols

-

Engineering Controls: Always handle within a certified fume hood. The vapor pressure is sufficient to cause respiratory sensitization over time.

-

PPE: Nitrile gloves are generally effective for splash protection, but Laminate film (Silver Shield) gloves are required for prolonged contact due to the permeation potential of small ether molecules.

-

Storage: Store under nitrogen atmosphere at 2–8 °C. Epoxides can slowly polymerize or hydrolyze in the presence of moisture and Lewis acids.

Emergency Response Workflow

The following decision tree outlines the immediate response to PGE exposure or spillage.

Figure 1: Emergency response logic for Propyl Glycidyl Ether incidents.[2] Note the requirement for medical follow-up due to potential mutagenicity.

Technical Application: Aminolysis in Drug Synthesis

In medicinal chemistry, PGE is utilized to synthesize

Mechanistic Insight

The reaction is regioselective. In the absence of strong Lewis acids, the amine attacks the less hindered carbon (terminal carbon) of the epoxide ring, governed by steric factors. This yields the secondary alcohol with the amine attached to the terminal position.

Figure 2: Regioselective aminolysis of PGE. The nucleophile preferentially attacks the less substituted carbon.

Experimental Protocol: Synthesis of 1-(Isopropylamino)-3-propoxypropan-2-ol

Objective: Synthesize a model

Reagents:

-

n-Propyl Glycidyl Ether (CAS 3126-95-2): 10 mmol (1.16 g)

-

Isopropylamine (Nucleophile): 12 mmol (0.71 g)

-

Solvent: Ethanol (Absolute) or Isopropanol

-

Catalyst (Optional): Lithium Perchlorate (LiClO

) (0.1 eq) – accelerates ring opening.

Procedure:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10 mmol of PGE in 10 mL of ethanol.

-

Addition: Add isopropylamine (12 mmol) dropwise at room temperature. Note: The reaction is exothermic. On a larger scale, cooling to 0°C is required during addition.

-

Reaction: Heat the mixture to mild reflux (approx. 60–70 °C) for 4–6 hours. Monitor consumption of the epoxide by TLC (Solvent: 5% MeOH in DCM; Stain: KMnO

or p-Anisaldehyde). The epoxide spot will disappear. -

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove excess amine and solvent under reduced pressure (Rotary evaporator).

-

The residue is typically a clear oil.

-

-

Purification: While often pure enough for subsequent steps, the product can be purified via silica gel column chromatography (Eluent: DCM:MeOH:NH

OH 90:10:1). -

Validation:

-

1H NMR: Look for the disappearance of the epoxide protons (multiplets at

2.6–3.2 ppm) and the appearance of the methine proton of the secondary alcohol ( -

Mass Spec: Confirm parent ion [M+H]+ = 176.16.

-

Self-Validating Check: If the product remains a thin liquid and smells strongly of the starting amine, the evaporation was insufficient. If the NMR shows residual epoxide signals, reflux time was insufficient or the amine was old/wet.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18406, Propyl glycidyl ether. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 2-(propoxymethyl)oxirane. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Chapter 20: Nucleophilic substitution at the carbonyl group and epoxide ring opening).

- Smith, M. B. (2013).March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section 10-25: Hydrolysis of Epoxides).

Sources

Technical Monograph: Spectroscopic Characterization of n-Propyl Glycidyl Ether (PGE)

CAS Registry Number: 3086-55-3 IUPAC Name: 1-Propoxy-2,3-epoxypropane Molecular Formula: C6H12O2 Molecular Weight: 116.16 g/mol

Executive Summary & Core Directive

This technical guide provides a definitive spectroscopic profile for n-Propyl Glycidyl Ether (PGE) .[1] Unlike its common isomer, isopropyl glycidyl ether (IGE), PGE contains a linear alkyl chain, which subtly alters its physicochemical properties and spectral signature, particularly in the aliphatic regions of NMR.[1]

As a Senior Application Scientist, I have structured this analysis to move beyond simple peak listing. We will explore the mechanistic origins of the signals, particularly the diastereotopic nature of the glycidyl protons, and provide a self-validating workflow for purity assessment.

Structural Analysis & Signal Origins

To interpret the spectra correctly, one must visualize the magnetic environment of the PGE molecule.[1] It consists of three distinct zones:

-

The Epoxide Ring (Oxirane): A strained 3-membered ring creating significant diamagnetic anisotropy.[1]

-

The Ether Linkage: An electronegative oxygen atom that deshields adjacent protons.[1]

-

The n-Propyl Chain: A flexible aliphatic tail.[1]

Diagram 1: Molecular Structure & NMR Assignment Logic

The following diagram maps the carbon backbone to the expected NMR signals.

Infrared Spectroscopy (FT-IR)

Scientific Rationale: In the context of PGE, IR is primarily a functional group validation tool.[1] The absence of a broad O-H stretch (3400 cm⁻¹) is the primary indicator of chemical integrity.[1] If the epoxide ring hydrolyzes (opens) due to moisture or acid exposure, a strong hydroxyl band will appear.[1]

Key Diagnostic Bands: The "breathing" modes of the oxirane ring are the fingerprint of the glycidyl group.[1]

| Frequency (cm⁻¹) | Vibration Mode | Structural Assignment |

| 2960 - 2850 | C-H Stretch (Sym/Asym) | Propyl chain & Epoxide CH/CH₂ |

| 1255 | Ring Breathing (Sym) | Epoxide Ring (Diagnostic) |

| 1110 - 1090 | C-O-C Stretch | Ether Linkage (Strong intensity) |

| 915 | Ring Deformation (Asym) | Epoxide Ring (Diagnostic) |

| 840 | Ring Deformation (Sym) | Epoxide Ring (Diagnostic) |

Validation Protocol: If the peak at 915 cm⁻¹ diminishes and a broad peak at 3400 cm⁻¹ appears, the sample has degraded into 3-propoxy-1,2-propanediol.

Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6][7][8][9]

1H NMR (Proton) Analysis

Solvent: CDCl₃ (Chloroform-d) | Reference: TMS (0.00 ppm)[1]

The glycidyl group possesses a chiral center at the methine carbon (C2).[1] Consequently, the two protons on the adjacent methylene group (C1, between the ether oxygen and the ring) are diastereotopic .[1][2] They are magnetically non-equivalent and will split each other, often appearing as two distinct doublets of doublets (dd).[1]

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 0.93 | Triplet (t) | 3H | -CH₂-CH₂-CH₃ | Terminal methyl of propyl chain. |

| 1.61 | Sextet (m) | 2H | -CH₂-CH₂ -CH₃ | Middle methylene; coupled to both methyl and ether-adjacent methylene.[1] |

| 2.61 | dd | 1H | Epoxide CH₂ (cis) | Ring proton cis to the substituent.[1] Upfield due to ring strain shielding.[1] |

| 2.80 | dd | 1H | Epoxide CH₂ (trans) | Ring proton trans to the substituent.[1] |

| 3.15 | Multiplet (m) | 1H | Epoxide CH | The chiral methine proton.[1] |

| 3.38 - 3.45 | Triplet (t) | 2H | -O-CH₂ -CH₂- | Propyl methylene adjacent to oxygen.[1] |

| 3.40 / 3.72 | dd (ABX system) | 2H | Glycidyl -O-CH₂ - | Critical: Diastereotopic protons.[1] Distinct shifts due to proximity to chiral center.[1] |

13C NMR (Carbon) Analysis

Solvent: CDCl₃ | Decoupled

| Chemical Shift (δ ppm) | Carbon Type | Assignment |

| 10.6 | CH₃ | Propyl terminal methyl |

| 22.9 | CH₂ | Propyl middle methylene |

| 44.3 | CH₂ | Epoxide Ring CH₂ (High strain character) |

| 50.9 | CH | Epoxide Ring CH |

| 71.5 | CH₂ | Glycidyl linker (-O-CH₂-) |

| 73.1 | CH₂ | Propyl ether carbon (-O-CH₂-) |

Experimental Workflow: Synthesis & Purification

To generate valid data, one must ensure the sample is free of the starting material (Epichlorohydrin) and the byproduct (Propyl alcohol).[1]

Diagram 2: Synthesis and Validation Workflow

Protocol Detail:

-

Preparation: React n-propanol with epichlorohydrin using NaOH and a phase transfer catalyst (e.g., TBAB).

-

Purification: The boiling point of PGE is approx. 140-150°C (atmospheric).[1] However, to prevent thermal degradation (polymerization), vacuum distillation is mandatory.[1]

-

Handling: Glycidyl ethers are potential skin sensitizers and mutagens.[1] All handling must occur in a fume hood with butyl rubber gloves.[1]

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of p-Cresyl glycidyl ether (Analogous Epoxide Data). NIST Chemistry WebBook, SRD 69.[1][3] Available at: [Link][1]

-

National Institute of Standards and Technology (NIST). Infrared Spectrum of Di-n-propyl ether (Ether Linkage Reference).[1] NIST Chemistry WebBook, SRD 69.[1][3] Available at: [Link][1]

-

PubChem. Isopropyl Glycidyl Ether (Isomer Data for Safety & Spectral Comparison). National Library of Medicine.[1] Available at: [Link][1]

-

SDBS. Spectral Database for Organic Compounds.[1] AIST, Japan.[1] (General reference for glycidyl ether shifts). Available at: [Link][1]

Sources

A Comprehensive Technical Guide to the Ring-Opening Polymerization of Propyl Glycidyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl glycidyl ether (PGE) is a valuable monomer for the synthesis of functional polyethers with applications ranging from drug delivery systems to advanced materials. This technical guide provides an in-depth exploration of the ring-opening polymerization (ROP) of PGE, offering a scientifically grounded resource for researchers. The guide delves into the core mechanistic pathways—anionic, cationic, and coordination polymerization—providing not just procedural steps but also the underlying scientific principles that govern these transformations. Authored from the perspective of a Senior Application Scientist, this document emphasizes experimental causality, self-validating protocols, and authoritative scientific grounding to empower researchers in their pursuit of well-defined poly(propyl glycidyl ether) architectures.

Chapter 1: Fundamentals of Ring-Opening Polymerization of Epoxides

Ring-opening polymerization (ROP) is a chain-growth polymerization wherein cyclic monomers are sequentially added to a growing polymer chain.[1] The primary driving force for the ROP of epoxides, such as propyl glycidyl ether, is the relief of ring strain inherent in the three-membered oxirane ring. This process can be initiated by a variety of species, leading to distinct polymerization mechanisms and, consequently, polymers with different properties. The three predominant mechanisms for the ROP of epoxides are anionic, cationic, and coordination polymerization.

Figure 1: Overview of the three primary mechanisms for the ring-opening polymerization of propyl glycidyl ether.

Chapter 2: Anionic Ring-Opening Polymerization of PGE

Anionic ring-opening polymerization (AROP) is a powerful method for the synthesis of well-defined polyethers with controlled molecular weights and narrow molecular weight distributions.[2] This "living" polymerization technique, when conducted under stringent conditions, proceeds without termination or chain transfer reactions.[3]

Mechanism

The AROP of PGE is initiated by a strong nucleophile, typically an alkoxide or hydroxide, which attacks one of the carbon atoms of the epoxide ring.[2] This attack proceeds via an SN2 mechanism, leading to the opening of the strained ring and the formation of a new alkoxide species at the terminus of the growing polymer chain. This newly formed alkoxide then propagates by attacking another PGE monomer. Due to steric hindrance, the nucleophilic attack preferentially occurs at the less substituted carbon of the epoxide ring.[4]

Experimental Protocol: Synthesis of Poly(propyl glycidyl ether) via Anionic ROP

This protocol describes the synthesis of poly(propyl glycidyl ether) using potassium tert-butoxide as the initiator. The success of this living polymerization is highly dependent on the purity of the reagents and the exclusion of atmospheric moisture and carbon dioxide.

Materials and Reagents:

-

Propyl glycidyl ether (PGE), >98%

-

Potassium tert-butoxide (t-BuOK), 1.0 M in THF

-

Anhydrous tetrahydrofuran (THF), >99.9%, inhibitor-free

-

Methanol, anhydrous

-

Dichloromethane (DCM), HPLC grade

-

Hexanes, HPLC grade

-

Calcium hydride (CaH₂), powder

-

Argon or Nitrogen gas, high purity

Monomer and Solvent Purification: A Critical Step for Success

The living nature of anionic polymerization necessitates the rigorous exclusion of protic impurities. Water, in particular, will react with the initiator and propagating chain ends, leading to premature termination and a loss of control over the polymerization.

-

PGE Purification: Stir PGE over calcium hydride (CaH₂) overnight under an inert atmosphere to remove residual water. Subsequently, distill the PGE under reduced pressure and store it over molecular sieves in a sealed flask under an inert atmosphere.

-

THF Purification: Reflux THF over sodium/benzophenone ketyl under an inert atmosphere until a persistent deep blue or purple color is obtained, indicating the absence of water and oxygen. Distill the THF directly into the reaction vessel prior to use.

Polymerization Procedure:

-

Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.

-

Introduce the desired volume of freshly distilled anhydrous THF into the flask via cannula.

-

Cool the flask to 0 °C in an ice bath.

-

Inject the calculated volume of potassium tert-butoxide solution (initiator) into the stirred THF.

-

Slowly add the purified PGE monomer to the initiator solution via syringe. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.[5]

-

Allow the reaction to proceed at 0 °C for 24 hours under a positive pressure of inert gas.

-

Terminate the polymerization by adding a small amount of anhydrous methanol to quench the living alkoxide chain ends.

-

Warm the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold hexanes with vigorous stirring.

-

Isolate the polymer by filtration or decantation.

-

Redissolve the polymer in a minimal amount of DCM and re-precipitate into cold hexanes to further purify.

-

Dry the resulting poly(propyl glycidyl ether) under vacuum to a constant weight.

Data Presentation: Controlling Molecular Weight

In a living anionic polymerization, the number-average molecular weight (Mₙ) of the resulting polymer is directly proportional to the molar ratio of monomer to initiator, assuming 100% monomer conversion.[5] The polydispersity index (PDI), a measure of the breadth of the molecular weight distribution, is typically close to 1.0 for a well-controlled living polymerization.

| Monomer-to-Initiator Ratio ([M]/[I]) | Target Mₙ ( g/mol ) | Expected PDI |

| 25:1 | 2,850 | ~1.05 |

| 50:1 | 5,700 | ~1.05 |

| 100:1 | 11,400 | ~1.05 |

| 200:1 | 22,800 | ~1.10 |

Table 1: Theoretical relationship between the monomer-to-initiator ratio and the resulting molecular weight and polydispersity for the living anionic polymerization of propyl glycidyl ether.

Chapter 3: Cationic Ring-Opening Polymerization of PGE

Cationic ring-opening polymerization (CROP) offers an alternative route to poly(propyl glycidyl ether). However, this method is often more complex and less controlled than its anionic counterpart due to the occurrence of side reactions.[4]

Mechanism

CROP is initiated by electrophilic species, such as Brønsted acids or Lewis acids (e.g., BF₃·OEt₂).[6] The initiator activates the epoxide ring by coordinating to the oxygen atom, making it more susceptible to nucleophilic attack. The propagation proceeds through a tertiary oxonium ion, which is attacked by the oxygen of an incoming monomer molecule. While the reaction proceeds, side reactions such as chain transfer to monomer and backbiting (intramolecular cyclization) can occur, leading to polymers with broader molecular weight distributions and the formation of cyclic oligomers.[7]

Figure 3: General experimental workflow for coordination ring-opening polymerization.

Chapter 5: Characterization of Poly(propyl glycidyl ether)

The successful synthesis of poly(propyl glycidyl ether) requires thorough characterization to confirm its structure, molecular weight, and thermal properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of poly(propyl glycidyl ether).

-

¹H NMR: The ¹H NMR spectrum of poly(PGE) will show characteristic signals for the propyl group (a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the ether oxygen) and the polyether backbone (a complex multiplet in the range of 3.4-3.8 ppm).

-

¹³C NMR: The ¹³C NMR spectrum will provide further confirmation of the polymer structure, with distinct signals for the carbons of the propyl group and the polyether backbone. [8]

Size Exclusion Chromatography (GPC)

GPC is the primary technique for determining the molecular weight and molecular weight distribution (PDI) of the synthesized polymer. The polymer is dissolved in a suitable solvent (e.g., THF) and passed through a column packed with a porous gel. [9]Larger molecules elute faster than smaller molecules. By calibrating the GPC system with polymer standards of known molecular weight (e.g., polystyrene or poly(ethylene glycol)), the Mₙ, Mₙ (weight-average molecular weight), and PDI of the poly(PGE) sample can be determined.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the polymer, most notably the glass transition temperature (T₉). The T₉ is an important parameter that provides information about the amorphous nature of the polymer and its physical state at different temperatures.

Conclusion

The ring-opening polymerization of propyl glycidyl ether provides a versatile platform for the synthesis of functional polyethers. Anionic ROP stands out as the method of choice for producing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. Cationic and coordination ROP offer alternative synthetic routes, each with its own set of advantages and challenges. A thorough understanding of the underlying polymerization mechanisms and careful control over experimental conditions are paramount to achieving the desired polymer architecture. The characterization techniques outlined in this guide are essential for verifying the successful synthesis and defining the properties of the resulting poly(propyl glycidyl ether).

References

-

Anionic ring-opening polymerization of functional epoxide monomers in the solid state. (2023-09-20). Nat Commun, 14(1), 5837. [Link]

-

Anionic Polymerization of Azidoalkyl Glycidyl Ethers and Post-Polymerization Modification. (2020-01-14). Macromolecules, 53(2), 355-366. [Link]

-

Anionic ring-opening polymerization of functional epoxide monomers in the solid state. (2023-09-08). Nat Commun, 14(1), 5837. [Link]

-

Anionic and Radical Polymerizations. (2023-04-04). YouTube. [Link]

-

Long‐Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers. (2020-06-22). Macromol. Rapid Commun., 41(12), 2000225. [Link]

-

Stereoselective Epoxide Polymerization and Copolymerization. Chem. Rev., 107(6), 281-326. [Link]

-

Controlled Polymerization of Glycidyl Methyl Ether Initiated by Onium Salt/Triisobutylaluminum and Investigation of the Polymer LCST. Macromolecules, 44(16), 6333-6340. [Link]

-

Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers. (2022). Polym. Chem., 13(24), 3469-3478. [Link]

-

Chlorinated Solvent-Free Living Cationic Ring-Opening Polymerization of Epichlorohydrin Using BF3·OEt2 as Co-Initiator: Toward Perfectly Functionalized Poly(epichlorohydrin) Diols. ACS Appl. Polym. Mater., 5(8), 6549-6561. [Link]

-

STEREOSPECIFIC POLYMERIZATION. A REVOLUTION IN POLYMER SYNTHESIS HAS OCCURRED IN THE LAST DECADE. Science, 141(3577), 217-225. [Link]

-

Microstructural analysis of poly(glycidyl methacrylate) by 1H and 13C NMR spectroscopy. Polymer, 42(19), 8171-8179. [Link]

-

Synthesis and characterization of poly(propylene oxide) and its copolymers. VTechWorks. [Link]

-

Advances in Living Anionic Polymerization: From Functional Monomers, Polymerization Systems, to Macromolecular Architectures. Macromolecules, 40(13), 4733-4752. [Link]

-

Chlorinated Solvent-Free Living Cationic Ring-Opening Polymerization of Epichlorohydrin Using BF3·OEt2 as Co-Initiator: Toward Perfectly Functionalized Poly(epichlorohydrin) Diols. ACS Applied Polymer Materials. [Link]

-

Anionic addition polymerization. Wikipedia. [Link]

-

18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

-

13.6 Ring Opening of Epoxides. YouTube. [Link]

-

Synthesis and characterization of glycidyl-polymer-based poly(ionic liquid)s: Highly designable polyelectrolytes with a poly(ethylene glycol) main chain. RSC Advances, 6(76), 72151-72161. [Link]

-

Reactivity ratios, and mechanistic insight for anionic ring-opening copolymerization of epoxides. Polym. Chem., 4(5), 1534-1542. [Link]

-

(PDF) Synthesis of poly[N-(3-ethoxypropyl)acrylamide] by ATRP in water and an exploration of the challenges of GPC-Based molecular weight characterization. ResearchGate. [Link]

-

Anionic ring-opening polymerization of functional epoxide monomers in the solid state. Nature Communications. [Link]

-

Chlorinated Solvent-Free Living Cationic Ring-Opening Polymerization of Epichlorohydrin Using BF3•OEt2 as Co-Initiator: Toward Perfectly Functionalized Poly(epichlorohydrin) Diols. ACS Publications. [Link]

-

Coordinative polymerization of p-substituted phenyl glycidyl ethers, 1. Effect of electron-donating groups. Makromol. Chem., 194(4), 1155-1166. [Link]

-

The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review*. CHIMIA International Journal for Chemistry, 28(1), 27-30. [Link]

-

Sample Preparation – GPC. Polymer Chemistry Characterization Lab. [Link]

-

Ep9 Cationic and Anionic Polymerization. UC San Diego - NANO 134 Darren Lipomi. [Link]

-

Stereospecific Polymerizations. Science, 141(3577), 217-225. [Link]

-

Cationic polymerization of allyl glycidyl ether in solvents of different basicity. Vysokomol. Soedin., Ser. A, 35(5), 525-529. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Synthesis and characterization of glycidyl-polymer-based poly(ionic liquid)s: highly designable polyelectrolytes with a poly(ethylene glycol) main chain. RSC Advances. [Link]

-

14.4.1: Ziegler-Natta Polymerizations. Chemistry LibreTexts. [Link]

-

Polymer Chemistry. MPG.PuRe. [Link]

-

Living Anionic Polymerization – A Powerful Method. Advanced Science News. [Link]

-

Introduction to GPC. TA Instruments. [Link]

-

Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. MDPI. [Link]

-

Solved 7. Assign all the 'H-NMR and 13 C-NMR peaks on the. Chegg.com. [Link]

-

AnAlysis of Polymers by GPC/seC enerGy & ChemiCAl APPliCAtions. Agilent. [Link]

-

Polymers with Complex Architecture by Living Anionic Polymerization. Chem. Rev., 101(12), 3893-3992. [Link]

-

Selective Controlled/Living Photoradical Polymerization of Glycidyl Methacrylate, Using a Nitroxide Mediator in the Presence of a Photosensitive Triarylsulfonium Salt. MDPI. [Link]

-

Ring-opening polymerization of monosubstituted oxiranes in the presence of potassium hydride: determination of initiati…. OUCI. [Link]

-

Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications. Front. Chem., 9, 707367. [Link]

-

13 C Nuclear magnetic resonance (NMR) spectrum of poly(glycidyl…. ResearchGate. [Link]

-

Ring opening reactions of epoxides. YouTube. [Link]

-

Electronic supporting information. The Royal Society of Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. d-nb.info [d-nb.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Anionic addition polymerization - Wikipedia [en.wikipedia.org]

- 6. agilent.com [agilent.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Technical Guide: Propyl Glycidyl Ether in Materials Science & Biomedical Engineering

[1]

Executive Summary

Propyl Glycidyl Ether (PGE), specifically the n-propyl isomer (CAS: 3126-95-2), represents a critical junction between industrial materials science and advanced biomedical engineering.[1] While traditionally utilized as a low-viscosity reactive diluent in high-performance epoxy matrices, recent research has unlocked its potential as a monomer for synthesizing thermoresponsive, hydrophobic polyethers.[1]

This guide provides a comprehensive technical analysis of PGE, contrasting its role as a network modifier in thermosets against its emerging utility as a hydrophobic building block in block copolymer hydrogels for drug delivery.[1]

Molecular Architecture & Reactivity[1]

PGE is a monofunctional aliphatic glycidyl ether.[1] Its utility stems from the tension of the oxirane ring combined with the hydrophobicity of the propyl chain.

Chemical Structure & Properties[1][2]

-

Functionality: 1 (Monofunctional epoxide)[1]

-

Key Characteristic: The propyl chain provides steric flexibility and hydrophobicity without the crystallization issues associated with longer alkyl chains (e.g., stearyl).

Dual-Pathway Reactivity

PGE undergoes two distinct reaction pathways depending on the catalyst and coreactant, dictating its final application:

-

Step-Growth Polymerization (Industrial): Reacts with amines or anhydrides to become a terminal pendant group in an epoxy network.[1]

-

Chain-Growth Polymerization (Biomedical): Undergoes anionic ring-opening polymerization (ROP) to form linear poly(propyl glycidyl ether) (PPGE), a hydrophobic polyether.[1]

Figure 1: Dual reaction pathways of PGE leading to distinct material classes.[1]

Application Domain A: High-Performance Epoxy Matrices[1]

In materials science, PGE is primarily deployed as a Reactive Diluent .[1] Unlike non-reactive solvents that evaporate and cause shrinkage/VOCs, PGE reacts into the matrix.

Viscosity Reduction Mechanism

High-performance resins (e.g., DGEBA) often have viscosities >10,000 mPa·s, making them difficult to process.[1] PGE, with a viscosity of <10 mPa·s, dramatically lowers the blend viscosity.

Mechanism: The small PGE molecules intersperse between large DGEBA chains, increasing free volume and reducing chain entanglement prior to cure.[1]

Mechanical Property Modulation

Because PGE is monofunctional, it acts as a Chain Terminator .[1] It consumes a reactive site on the hardener without extending the network, effectively lowering the crosslink density.

| Property | Effect of PGE Addition | Mechanistic Cause |

| Viscosity | ↓ Decrease (Sharp) | Dilution effect; disruption of hydrogen bonding.[1] |

| Pot Life | ↑ Increase | Lower concentration of reactive groups per unit volume.[1] |

| Flexibility | ↑ Increase | Reduced crosslink density; introduction of pendant propyl chains.[1] |

| Tg (Glass Transition) | ↓ Decrease | Increased free volume; plasticization effect of the alkyl tail.[1] |

| Impact Strength | ↑ Increase | Energy dissipation via flexible pendant chains.[1] |

Application Domain B: Biomedical & Drug Delivery[1][4][5]

For drug development professionals, PGE is valuable not as a diluent, but as a monomer for synthesizing amphiphilic block copolymers.

Hydrophobicity Switch in Hydrogels

Poly(ethylene glycol) (PEG) is the gold standard for hydrophilicity.[1] To create amphiphilic structures (required for micelles or thermoresponsive gels), a hydrophobic block is needed.[1]

-

Methyl/Ethyl glycidyl ethers form water-soluble polymers.[1][3]

-

Propyl glycidyl ether forms water-insoluble (hydrophobic) polymers. [1]

This sharp transition makes Poly(PGE) an ideal hydrophobic block to pair with PEG.[1]

Thermoresponsive Injectable Hydrogels

Block copolymers of PEG and Poly(PGE) (e.g., PEG-b-PPGE-b-PEG) exhibit Lower Critical Solution Temperature (LCST) behavior.[1]

The propyl side chains dehydrate at elevated temperatures, driving hydrophobic association and physical crosslinking.

Figure 2: Workflow for synthesizing thermoresponsive hydrogels using PGE.[1]

Experimental Protocols

Protocol A: Formulation of Low-Viscosity Epoxy (Industrial)

Objective: Reduce viscosity of DGEBA resin by 50% for vacuum infusion.

-

Preparation:

-

Mixing:

-

Mix mechanically at 500 RPM for 5 minutes.

-

Note: Ensure no air entrapment; use a vacuum mixer if available.[1]

-

-

Degassing:

-

Place mixture in a vacuum chamber (-0.9 bar) for 10 minutes to remove entrained air.

-

-

Curing:

-

Add stoichiometric amount of amine hardener (calculated based on the combined Epoxy Equivalent Weight (EEW) of the blend).

-

Calculation:

-

Protocol B: Synthesis of Poly(PGE) Block Copolymer (Biomedical)

Objective: Synthesize a hydrophobic block for a drug delivery micelle. Pre-requisite: Strictly anhydrous conditions (Schlenk line).

-

Initiation:

-

Dissolve Potassium tert-butoxide (initiator) in dry THF.

-

-

Polymerization:

-

Termination:

-

Terminate with methanol (for hydroxyl end-group) or a functional electrophile.[1]

-

-

Purification:

Safety & Handling (E-E-A-T)

PGE is a reactive epoxide and must be handled with rigorous safety protocols.[1]

-

Hazards:

-

Storage:

References

-

PubChem. (2023).[1] Propyl glycidyl ether | C6H12O2.[1][2] National Library of Medicine.[1] [Link][1]

-

Weinhart, M., et al. (2011).[1] Linear Poly(methyl glycerol) and Linear Polyglycerol as Potent Protein and Cell Resistant Alternatives to Poly(ethylene glycol). Biomacromolecules. (Discusses alkyl glycidyl ether hydrophobicity series). [Link]

-

Gervais, M., et al. (2010).[1] Synthesis of Linear High Molar Mass Glycidyl Ether Polymers via Anionic Polymerization. Macromolecules. [Link]

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. Propyl glycidyl ether | C6H12O2 | CID 18406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Hydrogels for biomedical applications from glycol chitosan and PEG diglycidyl ether exhibit pro-angiogenic and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Using propyl glycidyl ether as a reactive diluent in epoxy resins

Application Note: Reactive Dilution of Epoxy Matrices using Propyl Glycidyl Ether (PGE)

Executive Summary

This guide details the protocol for utilizing Propyl Glycidyl Ether (PGE) as a mono-functional reactive diluent in epoxy resin systems. While

Target Audience: Formulation Chemists, Materials Scientists, and Process Engineers. Key Application: High-solids coatings, vacuum infusion resins, and casting compounds requiring ultra-low viscosity.

Chemical Basis & Mechanism

Molecular Identity

-

Chemical Name:

-Propyl Glycidyl Ether (or 1,2-Epoxy-3-propoxypropane) -

Abbreviation: PGE (Note: In some literature, PGE refers to Phenyl Glycidyl Ether. This guide refers strictly to the aliphatic Propyl isomer).

-

Functionality: Mono-functional (

). -

Mechanism: PGE reduces viscosity via solvency (separating DGEBA chains) and permanently integrates into the polymer network via ring-opening polymerization with amine curing agents.

The "Chain Termination" Effect

Unlike di-functional resins (e.g., DGEBA), PGE has only one epoxide group. When it reacts with a diamine, it terminates the growing polymer chain at that specific site. This creates "dangling" propyl tails within the matrix, which increases free volume and acts as an internal plasticizer.

Impact on Properties:

-

Viscosity: Exponential reduction (High Efficiency).

-

Thermal: Significant

reduction (Plasticization). -

Mechanical: Increased flexibility/elongation; reduced tensile modulus.

Graphviz Diagram 1: Reaction Mechanism & Network Integration

Caption: Schematic of PGE integration. The mono-functional PGE reacts into the backbone but does not bridge chains, increasing free volume.

Material Characterization & Trade-offs

Before formulation, the impact of PGE must be quantified. The table below compares PGE with standard diluents.

Table 1: Comparative Properties of Reactive Diluents

| Property | Propyl Glycidyl Ether (PGE) | n-Butyl Glycidyl Ether (BGE) | Phenyl Glycidyl Ether (PhGE) |

| Carbon Chain | C3 (Aliphatic) | C4 (Aliphatic) | Aromatic Ring |

| Viscosity (cP @ 25°C) | ~2 - 5 (Lowest) | ~15 - 25 | ~5 - 10 |

| EEW (g/eq) | ~116 | ~130 - 145 | ~150 |

| Volatility | High (Risk of evaporation) | Moderate | Low |

| Tg Depression | High | High | Moderate (Ring stiffness) |

| Primary Use | Ultra-low viscosity needs | General Purpose | Chemical Resistance |

Critical Insight: Because PGE has a lower molecular weight than BGE, it is a more efficient viscosity reducer per gram added. However, its higher vapor pressure requires strict control of open time to prevent evaporation before cure.

Application Protocol

Protocol A: Stoichiometric Calculation

Reactive diluents consume curing agent protons. You must adjust the amine loading to account for the epoxy groups contributed by the PGE.

Formula:

Step-by-Step Calculation:

-

Determine Target Viscosity: Typically, 5–15% wt. PGE is sufficient. Do not exceed 20% unless rubbery properties are desired.

-

Calculate Moles of Epoxide:

-

Example: 100g Mix (90g DGEBA + 10g PGE).

-

:

-

:

- eq.

-

-

Calculate Amine Required:

-

:

-

Note: Without adjustment, the system would be under-cured.

-

:

Protocol B: Formulation & Mixing Workflow

Graphviz Diagram 2: Formulation Workflow

Caption: Formulation workflow emphasizing the stoichiometry adjustment and volatility management during degassing.

Detailed Steps:

-

Pre-Conditioning: Warm the DGEBA resin to 40°C to lower viscosity for easier mixing. Keep PGE at room temperature (20-25°C) to minimize volatilization.

-

Diluent Addition: Add PGE to the resin before the hardener. Mix under high shear (e.g., Cowles blade) for 2 minutes.

-

Observation: The mixture should become noticeably thinner and clear.

-

-

Degassing (Critical): Apply vacuum to remove entrapped air.

-

CAUTION: PGE has a higher vapor pressure than resin. Do not pull a hard vacuum (< 10 mbar) for extended periods, or you will strip the diluent, altering the stoichiometry. Pulse the vacuum or keep it above 20 mbar.

-

-

Hardener Addition: Add the calculated amount of amine. Mix gently (folding motion) to avoid re-introducing air.

-

Cure Profile:

-

Stage 1: Ambient cure (24 hours @ 25°C). This prevents rapid volatilization of the PGE.

-

Stage 2: Post-cure (2 hours @ 80°C). Essential to drive the reaction of the sterically hindered secondary amines and fully integrate the PGE tails.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Surface Tackiness | PGE Evaporation / Amine Blush | Cover mold during cure; ensure ambient cure before heat ramp. |

| Low Tg | Excess Diluent | Reduce PGE concentration (keep <15%); switch to CGE (aromatic) if thermal stability is critical. |

| Soft/Gummy Material | Stoichiometry Error | Recalculate amine ratio including the EEW of the PGE. |

| Voids/Bubbles | Volatilization during exotherm | Reduce cure temperature to control exotherm; use a larger surface area mold. |

Health, Safety, & Environment (HSE)

Hazard Class: Glycidyl Ethers are generally classified as Skin Sensitizers and Irritants .

-

Sensitization: PGE is a potent sensitizer. Once sensitized, a worker cannot handle epoxy again.

-

PPE Protocol: Nitrile gloves (double gloved recommended), safety goggles, and organic vapor respirators if ventilation is poor.

-

Volatility: Due to the C3 chain, PGE vapor concentration can rise quickly in confined spaces. Use local exhaust ventilation (LEV).

References

-

Aditya Birla Chemicals. (2025). Epotec® RD 108 Reactive Diluents Technical Sheet. Retrieved from [Link]

Formulation of High-Performance Coatings and Adhesives Utilizing Propyl Glycidyl Ether as a Reactive Diluent

An Application and Protocol Guide

Abstract: This technical guide provides a comprehensive framework for researchers and formulation scientists on the effective use of Propyl Glycidyl Ether (PGE) in epoxy-based coatings and adhesives. Moving beyond a simple recitation of protocols, this document elucidates the causal relationships between formulation components, processing parameters, and final performance characteristics. We will explore the fundamental chemistry of PGE as a reactive diluent, detail step-by-step formulation and testing protocols, and provide field-proven insights to empower the development of robust, high-performance materials. All methodologies are grounded in authoritative standards to ensure reproducibility and scientific integrity.

Introduction: The Role and Chemistry of Propyl Glycidyl Ether (PGE)

Propyl Glycidyl Ether (PGE) is a low-viscosity, aliphatic monofunctional glycidyl ether.[1][2] Its primary function in epoxy systems is to act as a reactive diluent. Unlike non-reactive diluents (solvents), which evaporate during the curing process and can introduce volatile organic compounds (VOCs) and shrinkage, PGE's glycidyl ether group allows it to co-react with the curing agent and become an integral part of the cross-linked polymer backbone.[3]

Causality of Use: The principal reason for incorporating PGE is to reduce the viscosity of high-molecular-weight epoxy resins, such as those based on Bisphenol A (BPA) or Bisphenol F (BPF).[4][5] This reduction in viscosity is critical for:

-

Improving Workability: Facilitates easier mixing, pumping, and application (e.g., brushing, spraying).[6]

-

Increasing Filler Loading: Allows for higher incorporation of fillers (e.g., silica, talc, pigments) without rendering the system unworkably thick.[7]

-

Enhancing Substrate Wetting: Lower surface tension and viscosity promote better penetration and adhesion to porous substrates.[6][8]

However, as a monofunctional molecule, PGE can act as a "chain stopper," which can influence the final cross-link density.[8] This creates a critical formulation trade-off: reducing viscosity while carefully managing the impact on mechanical, thermal, and chemical resistance properties.

| Property | Value | Source |

| Molecular Formula | C6H12O2 | [1][2] |

| Molecular Weight | 116.16 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [1] |

| Density | ~0.958 g/cm³ | [1] |

| Boiling Point | ~151.1 °C @ 760 mmHg | [1] |

| Flash Point | ~39.2 °C | [1] |

Synthesis and Reaction Mechanism

PGE is typically synthesized by reacting propanol with epichlorohydrin under basic conditions.[9] The core reactivity of PGE, and all epoxides, lies in the strained three-membered oxirane ring, which readily undergoes ring-opening reactions with nucleophiles, such as the amine groups on a curing agent.[9]

Caption: Formulation workflow from individual components to a cured polymer network.

The diagram below illustrates the fundamental ring-opening reaction initiated by a primary amine, which is the basis for curing in many epoxy systems.

Caption: Mechanism of epoxy ring-opening by a primary amine curing agent.

Formulation Principles for PGE-Modified Coatings

High-performance epoxy coatings are formulated to provide a durable, protective film with excellent adhesion and resistance to chemicals, abrasion, and corrosion.[4] The incorporation of PGE must be balanced to achieve desired application properties without unduly compromising these protective functions.

Component Selection & Rationale

-

Epoxy Resin (Part A): The foundation of the coating. Diglycidyl ether of bisphenol A (DGEBPA) is a workhorse in the industry, offering a good balance of chemical resistance and mechanical properties.[4][7] For applications requiring greater chemical resistance or performance at elevated temperatures, epoxy novolac resins may be selected.

-

Reactive Diluent (Part A): Propyl Glycidyl Ether (PGE). Typically added at 5-20% by weight of the epoxy resin.

-

Causality: Levels below 5% may not provide sufficient viscosity reduction. Levels above 20% can significantly decrease cross-link density, potentially reducing hardness, solvent resistance, and increasing cure time.[8]

-

-

Curing Agent (Part B): The choice of curing agent is paramount and dictates cure speed, flexibility, and chemical resistance.[10][11]

-

Aliphatic Amines: Offer fast room-temperature cure and good color stability but may be susceptible to "amine blush" in humid conditions.[11][12]

-

Cycloaliphatic Amines: Provide excellent color stability, good chemical resistance, and are less prone to blushing than aliphatic amines.[13]

-

Polyamides: Offer excellent flexibility, adhesion, and water resistance, with a longer pot life. They are often used in primers and corrosion-resistant coatings.[13]

-

-

Additives & Fillers (Typically Part A):

-

Pigments: Titanium dioxide (TiO₂) for whiteness and opacity.

-

Extender Fillers: Talc, silica, or barytes to build solids, control gloss, and improve mechanical properties.

-

Wetting/Dispersing Agents: To ensure proper pigment and filler dispersion.

-

Defoamers: To prevent air entrapment during mixing and application.[7]

-

Example Formulations for a Protective Epoxy Coating

The following table provides starting-point formulations. Formulation A is a rigid, general-purpose coating, while Formulation B is designed for improved flexibility.

| Component | Function | Formulation A (Parts by Weight) | Formulation B (Parts by Weight) |

| Part A | |||

| DGEBPA Epoxy Resin (EEW¹ ~190) | Resin Backbone | 100 | 100 |

| Propyl Glycidyl Ether (PGE) | Reactive Diluent | 10 | 15 |

| Titanium Dioxide (TiO₂) | Pigment | 25 | 25 |

| Talc | Filler | 15 | 10 |

| Defoamer | Additive | 0.5 | 0.5 |

| Part B | |||

| Cycloaliphatic Amine (AHEW² ~95) | Curing Agent | 50 | - |

| Polyamide Resin (AHEW² ~110) | Curing Agent | - | 60 |

| Mix Ratio (A:B by weight) | ~3:1 | ~2.5:1 |

¹EEW: Epoxy Equivalent Weight ²AHEW: Amine Hydrogen Equivalent Weight

Stoichiometry Rationale: The amount of curing agent is calculated to provide roughly one amine hydrogen for every epoxy group from the resin and the reactive diluent. This stoichiometric balance is crucial for achieving optimal cured properties.

Protocol: Preparation of a PGE-Modified Epoxy Coating

Objective: To prepare a homogenous, well-dispersed epoxy coating ready for application and testing. This protocol is self-validating through viscosity and appearance checks.

Materials & Equipment:

-

High-speed disperser (or laboratory overhead stirrer with a dispersion blade)

-

Top-pan balance (0.01 g resolution)

-

Stainless steel mixing vessel

-

Spatulas

-

Viscometer (e.g., Brookfield or Krebs-Stormer)

-

Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat

Procedure:

-

Part A Preparation:

-

Place the mixing vessel on the balance and tare.

-

Accurately weigh the DGEBPA epoxy resin into the vessel.

-

Add the required amount of Propyl Glycidyl Ether (PGE) to the resin.

-

Begin mixing at a low speed (~300 RPM) for 2-3 minutes until the mixture is homogenous.

-

Gradually add the pigments (TiO₂) and fillers (Talc) to the vortex while slowly increasing the mixing speed to ~1500-2000 RPM.

-

Add the defoamer.

-

Continue to mix at high speed for 15-20 minutes until a Hegman gauge reading indicates proper dispersion (typically > 6).

-

Allow Part A to cool to room temperature (23 ± 2 °C).

-

-

Combining and Final Mix:

-

Weigh the required amount of Part A into a separate, clean container.

-

Accurately weigh the corresponding amount of the selected curing agent (Part B) and add it to Part A.

-

Immediately begin mixing with a clean spatula or mechanical stirrer at a low-to-medium speed (~500 RPM) for 3 minutes.

-

QC Check: Scrape the sides and bottom of the container thoroughly to ensure all components are incorporated. The mixture should be uniform in color and consistency.

-

QC Check: Measure the initial viscosity of the mixed coating. This value serves as a baseline for determining the pot life.

-

The coating is now ready for application. Note the start time to monitor pot life.

-

Protocol: Performance Testing of Cured Coating Films

Objective: To evaluate the physical and resistance properties of the cured coating according to industry standards.

Procedure:

-

Film Application: Apply the mixed coating onto prepared test panels (e.g., cold-rolled steel for corrosion tests, glass plates for hardness) using a drawdown bar to achieve a consistent dry film thickness (DFT).

-

Curing: Allow the panels to cure at standard conditions (23 ± 2 °C, 50 ± 5% relative humidity) for 7 days unless otherwise specified.

-

Performance Tests:

-

Adhesion (ASTM D3359): Perform a cross-hatch or X-cut tape test to assess the coating's adhesion to the substrate.[14][15] The rating (5B to 0B) indicates the percentage of coating removed.

-

Pencil Hardness (ASTM D3363): Determine the coating's surface hardness by pushing pencils of increasing hardness across the surface until a scratch or gouge is observed.

-

Impact Resistance (ASTM D2794): Measure the coating's ability to resist cracking upon direct and indirect impact.

-

Chemical Resistance (ASTM D5402): Spot test the coating with various chemicals (e.g., 10% H₂SO₄, 10% NaOH, Xylene) for a specified duration, then check for softening, blistering, or discoloration.[16]

-

Formulation Principles for PGE-Modified Adhesives

Epoxy adhesives are valued for their high bond strength, gap-filling capabilities, and durability.[17] In adhesive formulations, PGE is used not only to reduce viscosity for easier dispensing and surface wetting but also to impart a degree of flexibility, which can improve peel strength and impact resistance.[8][18]

Component Selection & Rationale

The core components are similar to coatings, but the emphasis is on bond strength and toughness rather than surface aesthetics.

-

Epoxy Resin (Part A): DGEBPA resins are standard. For higher toughness, rubber-toughened or urethane-modified epoxy resins can be used.

-

Reactive Diluent (Part A): PGE is used to control flow. Higher concentrations (10-25%) are sometimes used to increase flexibility. For even greater flexibility, difunctional reactive diluents like Poly(propylene glycol) diglycidyl ether (PPGDGE) can be used in conjunction with PGE.[17][18]

-

Curing Agent (Part B):

-

Amidoamines: A common choice, offering a good balance of strength, toughness, and a convenient mix ratio.[13]

-

Modified Aliphatic Amines: Provide faster cure times and higher strength for structural bonding applications.[19]

-

Mercaptans (Thiols): Used for very rapid "5-minute epoxy" type formulations.

-

-

Toughening Agents & Fillers (Part A):

-

Fumed Silica: A key additive used to control rheology, providing thixotropy (shear-thinning behavior) to prevent sagging in vertical applications or on large gaps.

-

Rubber Tougheners: Core-shell rubber particles or other elastomers to absorb energy and prevent crack propagation.

-

Mineral Fillers: Alumina, quartz, or metal powders to increase thermal conductivity, reduce shrinkage, and lower cost.

-

Caption: Effect of increasing PGE concentration on key formulation properties.

Protocol: Preparation and Testing of a PGE-Modified Adhesive

Objective: To formulate a two-part epoxy adhesive and evaluate its primary performance characteristic: bond strength.

Procedure:

-

Formulation: Prepare Part A and Part B using the same mixing principles as the coating protocol. Use fumed silica in Part A to achieve a non-sag paste consistency.

-

Substrate Preparation: Prepare test substrates (e.g., aluminum or cold-rolled steel coupons) by degreasing with acetone or isopropanol, followed by light abrasion with sandpaper to create a mechanical profile for bonding.

-

Adhesive Mixing & Application:

-

Dispense Part A and Part B at the correct stoichiometric ratio.

-

Mix thoroughly for 3-5 minutes until uniform.

-

Apply a thin, uniform layer of the mixed adhesive to one end of a test coupon.

-

-

Assembly & Curing:

-

Create a lap shear joint by overlapping another coupon according to ASTM D1002 specifications.[20]

-

Use clamps to secure the assembly with minimal squeeze-out.

-

Cure the bonded specimens for 7 days at standard conditions.

-

-

Performance Testing:

-

Lap Shear Strength (ASTM D1002): Mount the cured specimens in a universal testing machine (tensile tester) and pull them apart at a specified rate.[20][21] The machine will record the maximum force required to break the bond. The strength is reported in megapascals (MPa) or pounds per square inch (psi).

-

Conclusion

Propyl Glycidyl Ether is a versatile and effective tool for the modern coatings and adhesives formulator. Its primary benefit lies in the efficient reduction of viscosity, enabling improved application and processing. However, its impact on the final polymer network requires a systematic and knowledgeable approach. By understanding the causal relationships between PGE concentration, the choice of curing agent, and the final performance metrics, researchers can unlock the full potential of this reactive diluent. The protocols and principles outlined in this guide provide a robust, scientifically grounded framework for developing next-generation epoxy systems tailored to specific and demanding applications.

References

-

N-PROPYL GLYCIDYL ETHER - LookChem. (n.d.). LookChem. Retrieved February 9, 2026, from [Link]

-

Cellulose ethers in tile adhesives - KIMA CHEMICAL CO.,LTD. (n.d.). KIMA CHEMICAL. Retrieved February 9, 2026, from [Link]

-

Poly(propylene glycol) diglycidyl ether - Wikipedia. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]

-

Synthesis of Polyester‐Based Glycidyl Ether and Its Application in Enhancing Weathering Resistance of Epoxy Powder Coatings - ResearchGate. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

- Reactive diluent for epoxy resin - Google Patents. (n.d.). Google Patents.

- Stabilized epoxy resin compositions - Google Patents. (n.d.). Google Patents.

-

Propyl glycidyl ether | C6H12O2 | CID 18406 - PubChem. (n.d.). PubChem. Retrieved February 9, 2026, from [Link]

-

Preparation of Epoxy Resins | Glycidyl Ether Epoxides from Epichlorohydrin - YouTube. (2026, January 19). YouTube. Retrieved February 9, 2026, from [Link]

-

Phenyl glycidyl ether - Wikipedia. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]

- Wood adhesive compositions comprising proteins and poly (glycidyl ether), and uses thereof - Google Patents. (n.d.). Google Patents.

-

Measuring Adhesion by Tape Test per ASTM D3359 Issues and Challenges. (n.d.). KTA-Tator. Retrieved February 9, 2026, from [Link]

-

Epoxy Curing Agents - Westlake. (n.d.). Westlake Corporation. Retrieved February 9, 2026, from [Link]

-

Formulating High-Performance Waterborne Epoxy Coatings. (n.d.). PCI Magazine. Retrieved February 9, 2026, from [Link]

-

METHOD OF TESTS FOR MEASURING EPOXY COATING THICKNESS ON STEEL REINFORCING BARS, WIRE MESH, AND DOWEL BARS USING TYPE 2 TEST INS - Caltrans. (n.d.). Caltrans. Retrieved February 9, 2026, from [Link]

-

Phenyl Glycidyl Ether (PGE) Reactive Diluent, Liquid, Purity: 99.5 - IndiaMART. (n.d.). IndiaMART. Retrieved February 9, 2026, from [Link]

- Process for the preparation of glycidyl ethers - Google Patents. (n.d.). Google Patents.

-

Synthesis and Application of Polyepoxide Cardanol Glycidyl Ether as Biobased Polyepoxide Reactive Diluent for Epoxy Resin | Request PDF - ResearchGate. (2025, August 7). ResearchGate. Retrieved February 9, 2026, from [Link]

-

ASTM Tests That Matter for Epoxy Floors. (n.d.). Superior Garage Floors USA. Retrieved February 9, 2026, from [Link]

-

Methods for Evaluating Adhesive Systems and Adhesion. - DTIC. (n.d.). Defense Technical Information Center. Retrieved February 9, 2026, from [Link]

-

Epoxy Diluents - Butyl Glycidyl Ether (BGE) Reactive Diluent Manufacturer from Chhatral. (n.d.). IndiaMART. Retrieved February 9, 2026, from [Link]

-

Testing Epoxy Resins1. (2017, June 1). ASTM International. Retrieved February 9, 2026, from [Link]

-

D3359 – 09´2 - Standard Test Methods for - Measuring Adhesion by Tape Test1 - American Tinning & Galvanizing. (2009, June 1). American Tinning & Galvanizing. Retrieved February 9, 2026, from [Link]

-

Label Adhesion Test Standards: ASTM D3330 - Packaging Compliance Labs. (n.d.). Packaging Compliance Labs. Retrieved February 9, 2026, from [Link]

-

ASTM Standards For Chemical Resistance In Coatings. (2025, August 20). Penntek Industrial Coatings. Retrieved February 9, 2026, from [Link]

-

Curing Agents for Epoxy Resin - ThreeBond. (n.d.). ThreeBond Technical News. Retrieved February 9, 2026, from [Link]

-

ASTM D1002 | Lap Shear Testing of Adhesively Bonded Metals - YouTube. (2024, July 23). YouTube. Retrieved February 9, 2026, from [Link]

-

Tailoring Epoxy Resin Properties Using Glycidyl Methacrylate-Based Reactive Diluents: Viscosity Reduction and Performance Enhancemen. (2025, July 17). MDPI. Retrieved February 9, 2026, from [Link]

-

Epoxy Coatings Guide | Sherwin-Williams Industrial Coatings. (n.d.). Sherwin-Williams. Retrieved February 9, 2026, from [Link]

-

Epoxy Reactive Diluent Explained: Market Trends, Benefits, & Uses | DENACOL's Lab. (2024, June 1). Denacol. Retrieved February 9, 2026, from [Link]

-

What All Those Tests & Numbers Mean - Epoxyworks. (n.d.). Epoxyworks. Retrieved February 9, 2026, from [Link]

Sources

- 1. Cas 3126-95-2,N-PROPYL GLYCIDYL ETHER | lookchem [lookchem.com]

- 2. Propyl glycidyl ether | C6H12O2 | CID 18406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Epoxy Reactive Diluent Explained: Market Trends, Benefits, & Uses | DENACOL's Lab | Special epoxy compound DENACOL | Nagase ChemteX Corporation [group.nagase.com]

- 4. old.westlakeepoxy.com [old.westlakeepoxy.com]

- 5. indiamart.com [indiamart.com]

- 6. epoxyworks.com [epoxyworks.com]

- 7. US4855340A - Stabilized epoxy resin compositions - Google Patents [patents.google.com]

- 8. specialchem.com [specialchem.com]

- 9. Propyl glycidyl ether (3126-95-2) for sale [vulcanchem.com]

- 10. specialchem.com [specialchem.com]

- 11. threebond.co.jp [threebond.co.jp]

- 12. Curing Agents for Epoxy Resins "jERCURE" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]

- 13. industrial.sherwin-williams.com [industrial.sherwin-williams.com]

- 14. kta.com [kta.com]

- 15. galvanizeit.com [galvanizeit.com]

- 16. ASTM Standards For Chemical Resistance In Coatings [croccoatings.com]

- 17. Buy Polypropylene Glycol Diglycidyl Ether From Trusted Supplier [chemicalbull.com]

- 18. Poly(propylene glycol) diglycidyl ether - Wikipedia [en.wikipedia.org]

- 19. products.evonik.com [products.evonik.com]

- 20. m.youtube.com [m.youtube.com]

- 21. apps.dtic.mil [apps.dtic.mil]

Copolymerization of propyl glycidyl ether with acrylates

Application Note: Advanced Protocols for the Hybridization and Copolymerization of Propyl Glycidyl Ether (PGE) with Acrylate Systems

Executive Summary

This guide addresses the technical challenge of copolymerizing Propyl Glycidyl Ether (PGE) —a mono-functional epoxide—with acrylate monomers. Because PGE polymerizes via a Cationic Ring-Opening mechanism while acrylates polymerize via Free Radical mechanisms, they cannot be copolymerized in a single step using a single initiator.

This document outlines two distinct, validated methodologies to overcome this incompatibility:

-

Protocol A (Materials Engineering): Creating Interpenetrating Polymer Networks (IPNs) using a dual-cure (UV/Thermal) hybrid system. This is ideal for high-performance coatings and 3D printing resins where PGE acts as a reactive diluent to reduce shrinkage and viscosity.

-

Protocol B (Pharma/Drug Delivery): Synthesizing Amphiphilic Block Copolymers (e.g., Poly(PGE)-b-Poly(Acrylate)) via sequential Anionic Polymerization and Atom Transfer Radical Polymerization (ATRP). This is critical for generating micellar drug carriers.

Scientific Foundation: The Orthogonality Challenge

To successfully integrate PGE with acrylates, one must respect their mechanistic orthogonality.

-

The Acrylate Component: Polymerizes via carbon-carbon double bond opening (

). Inhibited by oxygen; promoted by radical initiators (e.g., AIBN, BAPO). -

The PGE Component: Polymerizes via oxirane ring-opening (

ether backbone). Inhibited by moisture/bases; promoted by Lewis acids or superacids generated by cationic photoinitiators (e.g., Iodonium salts).

Key Insight: In Protocol A, we run these mechanisms simultaneously but independently to form an IPN. In Protocol B, we run them sequentially to form a covalent block copolymer.

Protocol A: Dual-Cure Hybrid IPN Fabrication

Target Application: UV-Curable Coatings, 3D Printing Resins, Adhesives.

Concept: PGE is used to reduce the viscosity of the acrylate resin and reduce polymerization shrinkage (ring-opening expands volume, counteracting acrylate shrinkage).

Materials Required

-

Monomer 1 (Epoxide): n-Propyl Glycidyl Ether (PGE) [>98% purity].

-

Monomer 2 (Acrylate): Hexanediol Diacrylate (HDDA) or Methyl Methacrylate (MMA).

-

Photoinitiator 1 (Radical): Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) or BAPO.

-

Photoinitiator 2 (Cationic): Bis(4-methylphenyl)iodonium hexafluorophosphate (Iodonium Salt).

-

Sensitizer (Optional): Isopropylthioxanthone (ITX) for long-wavelength absorption.

Step-by-Step Workflow

Step 1: Formulation (Dark Room Conditions)

-

Base Resin: Mix Acrylate and PGE in a 70:30 wt% ratio.

-

Note: Higher PGE content increases flexibility but reduces cure speed.

-

-

Initiator Addition:

-

Add 2.0 wt% Radical Initiator (TPO).

-

Add 2.0 wt% Cationic Initiator (Iodonium Salt).

-

-

Homogenization: Stir at 40°C for 30 minutes until optically clear. Do not introduce bubbles.

Step 2: UV Curing (Simultaneous)

-

Cast film (50–100 µm) onto a glass substrate.

-

Irradiation: Expose to UV-LED source (365 nm or 395 nm) at 50 mW/cm².

Step 3: Thermal Post-Cure (Critical)

-

Why: Cationic polymerization is "living" but slow and can stall due to vitrification (trapped active centers).

-

Action: Bake the sample at 80°C for 2 hours. This mobilizes the chains, allowing the PGE network to reach full conversion.

Mechanism Visualization (Protocol A)

Caption: Figure 1: Orthogonal polymerization pathways forming an Interpenetrating Polymer Network (IPN).

Protocol B: Sequential Block Copolymer Synthesis

Target Application: Amphiphilic Drug Delivery Micelles.

Concept: To create a covalent bond between Poly(PGE) and Poly(Acrylate), we use Macroinitiation . We first polymerize PGE via Anionic Ring-Opening Polymerization (AROP), functionalize the end group, and then use it to initiate Atom Transfer Radical Polymerization (ATRP) of the acrylate.

Materials Required

-

Monomer: PGE (dried over

). -

Initiator (Step 1): Potassium tert-butoxide (

-BuOK). -

End-Capper: 2-Bromoisobutyryl bromide (BiBB).

-

Catalyst (Step 2): CuBr / PMDETA (Ligand).

-

Monomer (Step 2): tert-Butyl Acrylate (

BA) or PEG-Acrylate.

Step-by-Step Workflow

Phase 1: Synthesis of Poly(PGE) Macroinitiator (Anionic ROP)

-

Setup: Flame-dried Schlenk flask under Argon.

-

Initiation: Add

-BuOK (Initiator) and dry THF (Solvent). -

Propagation: Add PGE dropwise at 40°C. Stir for 24–48 hours.

-

Control: Molecular weight is determined by the Monomer/Initiator ratio (

).

-

-

Termination/Functionalization: Cool to 0°C. Add excess 2-Bromoisobutyryl bromide (BiBB) and Triethylamine. This caps the Poly(PGE) hydroxyl end with a bromine atom, converting it into an ATRP macroinitiator (PGE-Br).

-

Purification: Precipitate in cold methanol. Dry in vacuum.

Phase 2: Block Extension (ATRP)

-

Charge: Dissolve PGE-Br (Macroinitiator) and Acrylate monomer in Anisole.

-

Catalyst: Add CuBr and PMDETA. Freeze-pump-thaw x3 to remove oxygen (Critical).

-

Polymerization: Heat to 60–80°C. The bromine transfers to the acrylate, extending the chain.

-

Stop: Expose to air (oxidizes Cu) and precipitate in hexane.

-

Hydrolysis (Optional): If using tert-butyl acrylate, hydrolyze with TFA to yield Poly(PGE)-b-Poly(Acrylic Acid)—an amphiphilic polymer.

Synthesis Logic Visualization (Protocol B)

Caption: Figure 2: Sequential synthesis route for Poly(PGE)-b-Poly(Acrylate) block copolymers.

Data Summary & Characterization

| Parameter | Protocol A (IPN) | Protocol B (Block Copolymer) |

| Mechanism | Simultaneous Radical + Cationic | Sequential Anionic |

| Structure | Entangled Networks (Physical lock) | Linear Covalent Block (Chemical bond) |

| Key Challenge | Cure speed mismatch | Oxygen sensitivity & Purification |

| Validation (FTIR) | Disappearance of 915 cm⁻¹ (Epoxide) & 1635 cm⁻¹ (Acrylate) | Appearance of Carbonyl (1730 cm⁻¹) on Ether backbone |

| Solubility | Insoluble (Crosslinked) | Soluble (Micelle formation in water) |

Troubleshooting Table:

| Observation | Probable Cause | Corrective Action |

| Tacky Surface (Protocol A) | Oxygen Inhibition (Acrylate) | Cure under Nitrogen or add amine synergist. |

| Soft Bulk (Protocol A) | Incomplete Cationic Cure | Increase thermal post-cure time; check humidity (water kills cations). |

| Green Solution (Protocol B) | Oxidation of Cu Catalyst | Repeat Freeze-Pump-Thaw; ensure air-tight seal. |

| Bimodal GPC (Protocol B) | Inefficient Initiation | Ensure 100% functionalization of PGE-OH to PGE-Br before Step 2. |

References

-

Crivello, J. V. (2006). "The discovery and development of onium salt cationic photoinitiators." Journal of Polymer Science Part A: Polymer Chemistry.

-

Matyjaszewski, K., & Xia, J. (2001). "Atom Transfer Radical Polymerization." Chemical Reviews.

-

Decker, C. (2002). "Kinetic Study and New Applications of UV-Radiation Curing." Macromolecular Rapid Communications.

-

Gervais, M., et al. (2010).[3] "Synthesis of Linear High Molar Mass Glycidol-Based Polymers by Monomer-Activated Anionic Polymerization." Macromolecules.

-

Sangermano, M., et al. (2018). "UV-Cured Interpenetrating Acrylic-Epoxy Polymer Networks: Preparation and Characterization." Macromolecular Materials and Engineering.

Sources

Propyl Glycidyl Ether for Surface Modification of Biomaterials: Application Notes and Protocols

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of propyl glycidyl ether (PGE) for the surface modification of biomaterials. This guide delves into the fundamental principles, detailed experimental protocols, and characterization techniques, offering field-proven insights to empower your research and development endeavors.

Introduction: The Role of Surface Modification in Biomaterial Science

The performance of a biomaterial is intrinsically linked to its surface properties. The initial interaction between a biomaterial and the biological environment dictates its fate, influencing processes such as protein adsorption, cell adhesion, and the host's immune response.[1] Unmodified biomaterial surfaces can often lead to undesirable outcomes, including thrombosis, inflammation, and implant failure. Surface modification provides a powerful strategy to tailor the interfacial properties of biomaterials without altering their bulk characteristics, thereby enhancing their biocompatibility and functionality.[2] Propyl glycidyl ether (PGE) has emerged as a versatile and effective reagent for this purpose, offering a robust method for covalently modifying a wide range of biomaterial surfaces.

Propyl Glycidyl Ether: A Chemist's Tool for Surface Engineering

Propyl glycidyl ether is a low-viscosity, reactive diluent belonging to the glycidyl ether family.[3] Its key feature is the highly strained epoxide ring, which is susceptible to nucleophilic attack, making it an ideal candidate for covalent modification of biomaterials.[4]

Chemical Structure and Properties of Propyl Glycidyl Ether

| Property | Value/Description | Source |

| Molecular Formula | C6H12O2 | [4][5] |

| Molecular Weight | ~116.16 g/mol | [4] |